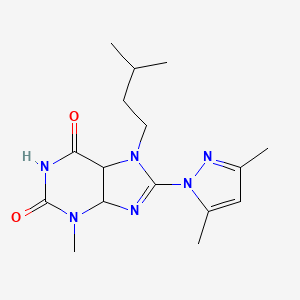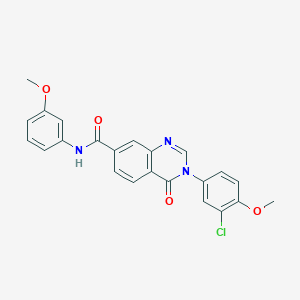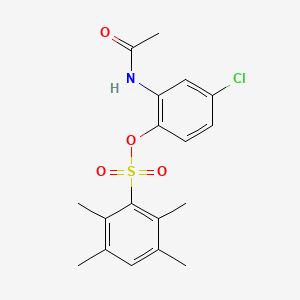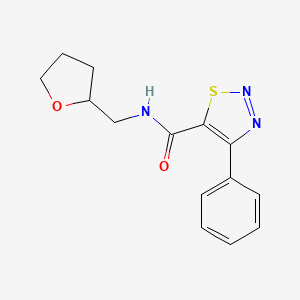
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazole ring attached to a purine scaffold, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. One common method involves the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active purines.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, its structural features allow it to interact with enzymes, potentially inhibiting their activity by mimicking natural substrates or binding to active sites .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with similar pyrazole rings but different substitution patterns.
3,5-Dimethylpyrazole: A simpler compound with a single pyrazole ring.
Uniqueness
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is unique due to its combination of a purine scaffold with a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N6O2 |
|---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-9(2)6-7-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)8-10(3)19-22/h8-9,12-13H,6-7H2,1-5H3,(H,18,23,24) |
InChI Key |
PJWZYKNSNXYZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3C(N2CCC(C)C)C(=O)NC(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12183301.png)


![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B12183319.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12183327.png)
![2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12183337.png)
![N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide](/img/structure/B12183342.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12183355.png)
![2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12183359.png)
![(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12183363.png)

![2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12183372.png)
